4-Acetamido-2-chlorobenzene-1-sulfonyl chloride
Description
Significance of Aryl Sulfonyl Chlorides as Electrophilic Reagents in Chemical Research
Aryl sulfonyl chlorides are powerful electrophilic reagents primarily used for the formation of sulfonamides and sulfonate esters. Their reaction with primary and secondary amines is a robust and widely employed method for synthesizing sulfonamides, a structural motif present in a vast array of pharmaceuticals. cymitquimica.com Similarly, their reaction with alcohols yields sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions. This reactivity allows chemists to introduce the sulfonyl group into diverse molecular scaffolds, thereby modifying the parent molecule's steric and electronic properties.
Overview of Substituted Benzenesulfonyl Chlorides as Versatile Synthetic Intermediates
The true versatility of aryl sulfonyl chlorides is realized when the benzene (B151609) ring is substituted with various functional groups. These substituents can modulate the reactivity of the sulfonyl chloride and can be carried through synthetic sequences to be part of the final product's core structure. The nature and position of these substituents are critical, directing the regioselectivity of further reactions and influencing the biological activity or material properties of the target molecule. The synthesis of these substituted intermediates often involves electrophilic aromatic substitution reactions, such as chlorosulfonation, where an aromatic compound reacts directly with chlorosulfonic acid. orgsyn.orggoogle.com
Contextualizing 4-Acetamido-2-chlorobenzene-1-sulfonyl chloride within the Class of Functionalized Sulfonyl Chlorides
This compound is a prime example of a highly functionalized benzenesulfonyl chloride. It features an acetamido group at the 4-position and a chlorine atom at the 2-position relative to the sulfonyl chloride group. These substituents impart specific chemical properties and offer multiple points for further synthetic elaboration. The acetamido group, in particular, is a common feature in medicinal chemistry, suggesting the utility of this compound as a building block for creating new therapeutic agents. cymitquimica.com The presence of the chloro substituent further diversifies its potential reactivity, making it a specialized intermediate for constructing complex, polysubstituted aromatic systems.
Below are the key chemical properties of this specific compound:
| Property | Value | Source(s) |
| CAS Number | 1954-95-6 | bldpharm.com |
| Molecular Formula | C8H7Cl2NO3S | bldpharm.com |
| Molecular Weight | 268.12 g/mol | bldpharm.com |
Research Scope and Potential Applications of Complex Aryl Sulfonyl Chlorides
The ongoing research into complex aryl sulfonyl chlorides is driven by the demand for novel molecules with tailored functions. In medicinal chemistry, they are instrumental in the synthesis of new drug candidates. The sulfonamide linkage, readily formed from sulfonyl chlorides, is a key component of antibiotics, diuretics, and anticonvulsants. Beyond pharmaceuticals, functionalized aryl sulfonyl chlorides are used in the development of agrochemicals, dyes, and advanced materials. The ability to precisely install different functional groups onto the aromatic ring allows for the fine-tuning of a molecule's properties, opening avenues for creating new materials with unique optical, electronic, or physical characteristics. The development of more efficient and environmentally benign methods for synthesizing these complex building blocks remains an active and important area of chemical research. researchgate.netgoogle.com
Structure
3D Structure
Properties
IUPAC Name |
4-acetamido-2-chlorobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO3S/c1-5(12)11-6-2-3-8(7(9)4-6)15(10,13)14/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSDFXARSXTRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516564 | |
| Record name | 4-Acetamido-2-chlorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1954-95-6 | |
| Record name | 4-(Acetylamino)-2-chlorobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1954-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetamido-2-chlorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-acetamidobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Acetamido 2 Chlorobenzene 1 Sulfonyl Chloride
Direct Chlorosulfonation Approaches
Direct chlorosulfonation is a prominent method for the synthesis of aryl sulfonyl chlorides. This process typically involves the reaction of an aromatic compound with a chlorosulfonating agent, which sulfonates the ring and converts the resulting sulfonic acid into a sulfonyl chloride in a single pot.
Sulfonation of Substituted Acetanilides with Chlorosulfonic Acid
The most common direct approach for synthesizing compounds like 4-acetamido-2-chlorobenzene-1-sulfonyl chloride is the electrophilic aromatic substitution reaction of a corresponding substituted acetanilide (B955) with chlorosulfonic acid (ClSO₃H). In this specific case, the starting material is 3-chloroacetanilide. The reaction involves the acetanilide being gradually added to an excess of chlorosulfonic acid, typically at controlled low temperatures to manage the exothermic reaction, followed by a period of heating to ensure the reaction goes to completion. researchgate.netlivejournal.com The excess chlorosulfonic acid acts as both the reactant and the solvent. Upon completion, the reaction mixture is carefully quenched by pouring it onto ice, which precipitates the crude sulfonyl chloride product. researchgate.net
The regiochemical outcome of the chlorosulfonation of 3-chloroacetanilide is governed by the directing effects of the substituents already present on the aromatic ring: the acetamido group (-NHCOCH₃) and the chlorine atom (-Cl).
Acetamido Group (-NHCOCH₃): This is a powerful activating group and an ortho, para-director. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.
Chloro Group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect. However, it is also an ortho, para-director because the lone pairs on the chlorine atom can participate in resonance, directing incoming electrophiles to these positions. organic-chemistry.org
In 3-chloroacetanilide, the C4 position (para to the acetamido group) and the C6 position (ortho to the acetamido group) are activated. The C2 position (ortho to both groups) is also activated but is sterically hindered. The C5 position is meta to the acetamido group and is therefore deactivated. The powerful activating and directing effect of the acetamido group is the dominant influence. Electrophilic substitution is strongly favored at the position para to the acetamido group (C4), which is also meta to the chloro group. This leads to the highly selective formation of the desired this compound isomer.
A significant excess of chlorosulfonic acid is typically required to serve as both reagent and solvent and to drive the reaction to completion. researchgate.net However, using a very large excess can lead to increased side products and environmental concerns from waste acid. researchgate.net The reaction is often initiated at a low temperature (e.g., 10-20°C) during the addition of the acetanilide to control the initial exotherm. chemicalbook.com Subsequently, the temperature is raised and held for a specific duration to complete the sulfonation. Studies on similar reactions show that both sulfonation and chlorination temperatures significantly impact the final yield. researchgate.net
Table 1: Representative Effects of Reaction Parameters on Product Yield in Acetanilide Chlorosulfonation Data extrapolated from studies on p-acetaminobenzenesulfonyl chloride synthesis.
| Parameter | Condition | Effect on Yield | Reference |
| Stoichiometry | Molar ratio of ClSO₃H to acetanilide increased from 2:1 to 5:1 | Yield generally increases with higher molar ratios, but levels off after a certain point. | researchgate.netresearchgate.net |
| Temperature | Reaction temperature increased from 40°C to 70°C | Optimal temperature is crucial; too low may result in incomplete reaction, while too high can lead to side product formation and decomposition. A temperature of ~60°C is often optimal. | researchgate.netresearchgate.net |
| Reaction Time | Sulfonation time varied from 1 to 4 hours | A sufficient reaction time (e.g., 1-2 hours) is needed for completion. Prolonged times may not significantly increase yield and can promote side reactions. | researchgate.net |
Application of Alternative Chlorinating Agents (e.g., SOCl₂, PCl₅) in Conjunction with Sulfonation
The chlorosulfonation process involves two stages: the initial sulfonation of the aromatic ring to form a sulfonic acid intermediate, followed by its conversion to the sulfonyl chloride. While chlorosulfonic acid can accomplish both steps, alternative chlorinating agents can be used to improve efficiency and reduce the required amount of chlorosulfonic acid.
Indirect Synthetic Routes
Indirect routes involve the synthesis of this compound through the chemical modification of a precursor that already contains the key sulfonyl chloride functional group.
Functional Group Interconversion on Pre-Existing Sulfonyl Chlorides
Functional group interconversion (FGI) provides an alternative pathway to the target molecule, often starting from a more readily available aryl sulfonyl chloride. Two plausible FGI strategies include the chlorination of a non-chlorinated precursor or the N-acetylation of an amino-substituted precursor.
Route A: Electrophilic Chlorination of 4-Acetamidobenzene-1-sulfonyl chloride
This theoretical route begins with 4-acetamidobenzene-1-sulfonyl chloride. The challenge lies in the selective introduction of a chlorine atom at the C2 position. The acetamido group is a strong ortho, para-director, while the sulfonyl chloride group (-SO₂Cl) is a meta-directing deactivator. The powerful activating nature of the acetamido group would direct the incoming electrophile (Cl⁺) to the positions ortho to it (C3 and C5). Therefore, direct chlorination of 4-acetamidobenzene-1-sulfonyl chloride would be expected to yield primarily 4-acetamido-3-chlorobenzene-1-sulfonyl chloride, not the desired 2-chloro isomer. This makes this route synthetically challenging for achieving the specific target compound.
Route B: N-acetylation of 4-Amino-2-chlorobenzene-1-sulfonyl chloride
A more viable indirect route would start with 4-amino-2-chlorobenzene-1-sulfonyl chloride. The conversion of the primary amino group (-NH₂) to an acetamido group (-NHCOCH₃) is a standard and high-yielding transformation known as N-acetylation. This reaction is typically carried out by treating the amine with acetylating agents such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or in a suitable solvent. researchgate.net This method is widely used for protecting amino groups in multi-step syntheses. mdpi.com The reaction is generally selective for the amino group, leaving the sulfonyl chloride group intact under controlled, non-hydrolytic conditions. This pathway represents a logical and chemically sound indirect method for the preparation of the target compound, contingent on the availability of the 4-amino-2-chlorobenzene-1-sulfonyl chloride precursor.
Sulfonylation of Amines or Anilides with Sulfuryl Chloride or Related Reagents
The preparation of N-acetylated sulfanilyl chlorides, such as this compound, is frequently accomplished through the direct action of a sulfonating agent on the corresponding acetanilide. While sulfuryl chloride (SO₂Cl₂) can be used, chlorosulfonic acid (ClSO₃H) is a more common and potent reagent for this transformation. The acetamido group directs the electrophilic substitution to the para position.
The reaction involves the gradual addition of the acetanilide precursor, 2-chloroacetanilide, to a significant excess of chlorosulfonic acid. This excess of the reagent serves as both the reactant and the solvent. The reaction is typically initiated at a controlled, low temperature (around 15°C) to manage the initial exothermic reaction and the evolution of hydrogen chloride (HCl) gas. orgsyn.org Following the initial addition, the reaction mixture is heated to ensure the completion of the sulfonylation process. For instance, a typical procedure for a related acetanilide involves heating the mixture to 60°C for one to two hours. orgsyn.org The completion of the reaction is often indicated by the cessation of HCl gas evolution. orgsyn.org
| Parameter | Condition | Source |
| Starting Material | Acetanilide | orgsyn.org |
| Reagent | Chlorosulfonic Acid (freshly distilled) | orgsyn.org |
| Reagent Ratio | ~5 moles of reagent per mole of acetanilide | orgsyn.org |
| Initial Temperature | 12-15°C | orgsyn.org |
| Reaction Temperature | 60°C | orgsyn.org |
| Reaction Time | 2 hours | orgsyn.org |
| Key Observation | Evolution of hydrogen chloride gas | orgsyn.org |
Purification and Isolation Techniques for Substituted Sulfonyl Chlorides
The workup and purification of sulfonyl chlorides like this compound are critical due to the presence of highly corrosive acidic byproducts and the compound's sensitivity to hydrolysis. orgsyn.orgacs.org
Strategies for Removing Acidic Byproducts
The primary acidic byproducts from the sulfonylation with chlorosulfonic acid are excess chlorosulfonic acid, sulfuric acid (H₂SO₄), and dissolved hydrogen chloride (HCl). google.com A widely employed and effective strategy for their removal is quenching the reaction mixture in a large volume of ice and water. orgsyn.orgchemicalbook.com
This process serves multiple purposes:
Precipitation : Aryl sulfonyl chlorides generally have low solubility in aqueous media, causing the desired product to precipitate as a solid upon addition to water. acs.orgresearchgate.net
Decomposition of Excess Reagent : Chlorosulfonic acid reacts vigorously with water to decompose into sulfuric acid and hydrochloric acid.
Dilution and Removal of Acids : The resulting sulfuric and hydrochloric acids are diluted in the aqueous phase and can be separated from the solid product by filtration.
The crude solid product is then collected by suction filtration and washed thoroughly with cold water to remove any remaining acid. orgsyn.orggoogle.com This washing step is crucial, as residual acid can compromise the stability of the final product. An improved method involves the controlled, slow addition of water to the reaction mixture, which is reported to produce larger, more easily filterable crystals and a filter cake with lower water content. google.com
| Technique | Purpose | Source |
| Quenching | Pouring the reaction mixture into ice-water. | orgsyn.orgchemicalbook.com |
| Filtration | Separating the solid sulfonyl chloride from the acidic aqueous solution. | orgsyn.org |
| Washing | Rinsing the collected solid with cold water to remove residual acids. | orgsyn.orggoogle.com |
Crystallization and Solvent-Based Purification Methodologies
Following initial isolation and washing, the crude this compound often requires further purification to remove minor impurities. Crystallization from a suitable organic solvent is the most common method. orgsyn.org
The selection of the solvent is critical. The solvent must be dry, as the presence of water can lead to the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid, especially at elevated temperatures. orgsyn.org For p-acetaminobenzenesulfonyl chloride, a closely related compound, crystallization from dry benzene has been reported to yield colorless prisms. orgsyn.org However, the solubility of such compounds in suitable solvents can be low, requiring large volumes of solvent for crystallization. orgsyn.org
An alternative purification strategy involves washing a solution of the sulfonyl chloride in a water-immiscible solvent (like ether) with a basic solution (such as 10% NaOH) to remove acidic impurities, followed by drying the organic solution and crystallizing the product. chemicalbook.com
It is imperative that the crude product is thoroughly dried before attempting crystallization from a hot solvent to prevent decomposition. orgsyn.org The purified, dry product is significantly more stable than the crude, wet material. orgsyn.org
| Solvent System | Compound | Notes | Source |
| Dry Benzene | p-Acetaminobenzenesulfonyl chloride | Low solubility (1.5-2 g per 100 cc of hot benzene). | orgsyn.org |
| Ether | 4-Chlorobenzenesulfonyl chloride | Used after washing with 10% NaOH and drying. Crystallization is performed in powdered Dry-Ice. | chemicalbook.com |
| Ethyl acetate, Methylene chloride, etc. | p-(N-acetyl amino) benzene sulfonyl chloride | Used to dissolve the filter cake for a solvent-based wash to remove water and acids. | google.com |
Reactivity and Reaction Mechanisms of 4 Acetamido 2 Chlorobenzene 1 Sulfonyl Chloride
Nucleophilic Substitution at the Sulfonyl Sulfur Center (S-Cl Bond Activation)
The core reactivity of 4-acetamido-2-chlorobenzene-1-sulfonyl chloride lies in the susceptibility of the sulfur-chlorine (S-Cl) bond to nucleophilic attack. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic. This facilitates the activation of the S-Cl bond and subsequent substitution by a wide array of nucleophiles. The general mechanism proceeds via a bimolecular nucleophilic substitution (SN2-type) pathway at the sulfur center. nih.gov
The reaction of this compound with nitrogen-containing nucleophiles is a cornerstone of sulfonamide synthesis. cbijournal.com This class of reactions is widely employed in medicinal chemistry due to the prevalence of the sulfonamide functional group in various therapeutic agents. ekb.eg The general principle involves the attack of the nitrogen nucleophile on the sulfonyl sulfur, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) generated during the reaction. cbijournal.com
Reaction with Nitrogen-Containing Nucleophiles: Formation of Sulfonamides
Aminolysis with Primary and Secondary Amines
The reaction of this compound with primary and secondary amines, known as aminolysis, is a direct and efficient method for the synthesis of N-substituted sulfonamides. cbijournal.com The reaction proceeds readily, often at room temperature, in the presence of a suitable base such as pyridine (B92270) or triethylamine (B128534) to scavenge the HCl produced. The nucleophilicity of the amine plays a crucial role, with primary amines generally being more reactive than secondary amines due to less steric hindrance. cbijournal.com
Detailed research findings have demonstrated the broad applicability of this reaction. For instance, a general procedure for the synthesis of various sulfonamides involves the dropwise addition of a solution of an acetamidobenzenesulfonyl chloride to a stirred mixture of an amine and sodium carbonate in a solvent like dichloromethane. nih.gov The reaction is typically monitored by thin-layer chromatography (TLC) until completion. nih.gov
Table 1: Examples of Sulfonamide Synthesis via Aminolysis
| Amine | Product | Yield (%) |
| Tetrahydrofurfurylamine | N-(4-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)phenyl)acetamide | 79 |
| 1,2,3,4-Tetrahydroisoquinoline | N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)acetamide | 73 |
This data is based on the synthesis of analogous sulfonamides and is presented to illustrate the typical yields achievable in such reactions. nih.gov
Reactivity with Heterocyclic Amines (e.g., Pyridines, Thiazoles, Imidazoles)
This compound also reacts with a variety of heterocyclic amines to furnish the corresponding N-heterocyclic sulfonamides. These reactions are of significant interest in the development of novel bioactive molecules. The reactivity of the heterocyclic amine is influenced by the basicity and steric accessibility of the nitrogen atom within the ring system.
For example, the reaction with cytosine and 9-methyl adenine (B156593) has been reported to proceed in the presence of pyridine in DMF. The reaction mixture is typically heated to facilitate the formation of the sulfonamide bond. The resulting N-substituted 4-acetamidobenzenesulfonamides can be further modified, for instance, by deacetylation under acidic conditions.
Impact of Steric and Electronic Effects of Nucleophiles on Reaction Kinetics
The kinetics of the reaction between sulfonyl chlorides and nucleophiles are significantly influenced by both steric and electronic factors of the attacking nucleophile.
Steric Effects: Increased steric bulk around the nucleophilic center can hinder the approach of the nucleophile to the sulfonyl sulfur, thereby slowing down the reaction rate. For instance, sterically hindered amines like tert-butylamine (B42293) and diisopropylamine (B44863) react more slowly with sulfonyl chlorides. nih.gov Studies on the reaction of substituted benzenesulfonyl chlorides with anilines have shown that ortho-methyl substituents in the aniline (B41778) retard the reaction rate, a clear indication of steric hindrance. rsc.org
Electronic Effects: The nucleophilicity of the amine, which is governed by the electron density on the nitrogen atom, is a key determinant of the reaction rate. Electron-donating groups on the nucleophile enhance its reactivity, while electron-withdrawing groups decrease it. This is consistent with the general principles of nucleophilic substitution reactions. Strongly electrophilic arylsulfonyl chlorides tend to react faster. nih.gov
This compound can react with oxygen-containing nucleophiles, such as alcohols and phenols, to form sulfonate esters. This reaction, often referred to as sulfonylation, is a common method for activating alcohols by converting the hydroxyl group into a good leaving group. youtube.com The reaction is typically carried out in the presence of a base, like pyridine, which serves to deprotonate the alcohol and neutralize the HCl byproduct. youtube.com
The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfonyl sulfur, displacing the chloride ion. youtube.com This process generally proceeds with retention of the stereochemical configuration at the alcohol's carbon center, as the C-O bond is not broken during the reaction. libretexts.org
Research on the sulfonylation of phenols has indicated that the reaction may require longer reaction times and that the acidity of the phenolic proton can play a significant role. rsc.org
Table 2: Illustrative Examples of Sulfonate Ester Formation
| Nucleophile | Product Type |
| Alcohol | Alkyl Sulfonate Ester |
| Phenol | Aryl Sulfonate Ester |
The reaction of sulfonyl chlorides with sulfur-containing nucleophiles, such as thiols, can lead to the formation of thiosulfonates. The nucleophilicity of sulfur is generally greater than that of oxygen, leading to efficient reactions. libretexts.org Thiolate anions, which are readily formed from thiols, are excellent nucleophiles in substitution reactions. libretexts.org The reaction of a sulfonyl chloride with a thiol in the presence of a base would be expected to yield a thiosulfonate.
Furthermore, the reaction of thiols with N-chlorosuccinimide can generate sulfenyl chlorides, which in turn can react with thiolate to form disulfides. nih.gov It is also known that thiols can be oxidized to sulfonyl chlorides. thieme-connect.de
Transformations Involving the Acetamido Group
The acetamido group (-NHCOCH₃) is an amide functionality that can undergo reactions at the amide linkage or at the nitrogen atom.
The amide bond of the acetamido group can be cleaved through hydrolysis to yield the corresponding primary amine, 4-amino-2-chlorobenzene-1-sulfonyl chloride. This transformation is a standard method for deprotection of an amino group that has been protected via acetylation. The reaction can be catalyzed by either acid or base.
Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by water. Subsequent proton transfers and elimination of acetic acid yield the protonated amine. Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the amide anion, which is subsequently protonated by the solvent.
While stable under normal conditions, the acetamido group can undergo hydrolysis when subjected to strong acids or bases. patsnap.com This reaction is crucial for synthesizing derivatives where a free amino group is required for subsequent reactions, such as diazotization.
| Condition | Reagents | General Mechanism |
|---|---|---|
| Acid-Catalyzed | Aqueous strong acid (e.g., HCl, H₂SO₄), Heat | Protonation of carbonyl oxygen, nucleophilic attack by water, elimination of acetic acid. |
| Base-Catalyzed | Aqueous strong base (e.g., NaOH, KOH), Heat | Nucleophilic attack by hydroxide ion, formation of tetrahedral intermediate, elimination of amide anion. |
While the nitrogen of the acetamido group is significantly less nucleophilic than that of a primary amine due to the resonance delocalization of its lone pair into the adjacent carbonyl group, it can still undergo N-alkylation and N-acylation under specific conditions. These reactions typically require the deprotonation of the amide N-H with a strong base to form a more nucleophilic amidate anion.
N-alkylation can be achieved by treating the compound with a strong base (e.g., sodium hydroxide) and an alkylating agent, such as an alkyl halide. ijrbat.in The use of phase-transfer catalysts can facilitate this reaction. ijrbat.in Similarly, N-acylation can introduce a second acyl group, forming an imide derivative, though this is less common. These transformations allow for further functionalization of the molecule, potentially altering its steric and electronic properties for use in more complex syntheses.
| Reagent Type | Examples | Base | Notes |
|---|---|---|---|
| Alkylating Agent | Alkyl halides (e.g., CH₃I, C₂H₅Br) | Strong bases (e.g., NaOH, NaH) | Reaction proceeds via formation of an amidate anion. Phase-transfer catalysts can improve yields. ijrbat.in |
Reactions of the Aromatic Chlorine Substituent
The chlorine atom attached to the benzene (B151609) ring is a key site for C-C and C-N bond-forming reactions, primarily through transition metal-catalyzed cross-coupling or nucleophilic aromatic substitution.
The aromatic chlorine of this compound can serve as an electrophilic partner in palladium-catalyzed cross-coupling reactions. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized phosphine (B1218219) ligands have enabled their efficient use. tcichemicals.comrsc.org
Suzuki Coupling: This reaction pairs the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. wikipedia.org The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the activated boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst. wikipedia.orgorganic-chemistry.org This allows for the introduction of various aryl or vinyl substituents at the C-2 position.
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org This provides a direct route to N-aryl derivatives.
| Reaction | Coupling Partner | Palladium Source | Ligand Examples | Base Examples |
|---|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂ | Pd(OAc)₂, Pd₂(dba)₃ | PCy₃, P(t-Bu)₃, XPhos, SPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Buchwald-Hartwig Amination | R₂NH | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, XPhos, RuPhos | NaOt-Bu, K₃PO₄, LiHMDS |
Nucleophilic aromatic substitution (SₙAr) is a plausible reaction pathway for the chlorine substituent in this compound due to the presence of a strongly electron-withdrawing group on the ring. masterorganicchemistry.com The SₙAr mechanism requires the aromatic ring to be electron-deficient and is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pub
In this molecule, the sulfonyl chloride group (-SO₂Cl) is a powerful electron-withdrawing group located para to the chlorine atom. This positioning strongly activates the C-2 position for nucleophilic attack. The electron-withdrawing nature of the -SO₂Cl group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. pressbooks.pub The reaction proceeds via an addition-elimination mechanism where a nucleophile adds to the carbon bearing the chlorine, and subsequently, the chloride ion is eliminated to restore aromaticity. This pathway allows for the displacement of chlorine by a variety of nucleophiles, such as alkoxides, amines, or thiolates, under suitable, often heated, conditions.
Influence of Substituents on Aromatic Ring Reactivity and Regioselectivity
The reactivity of the benzene ring in this compound is profoundly influenced by the electronic properties of its three substituents. libretexts.org The interplay between their inductive and resonance effects determines whether the ring is activated or deactivated towards electrophilic or nucleophilic attack and directs the position of any further substitution. vedantu.commsu.edu
-SO₂Cl (Sulfonyl chloride): This is a very strong electron-withdrawing group due to both the inductive effect of the electronegative oxygen and sulfur atoms and the resonance effect that pulls electron density from the ring. It is strongly deactivating for electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the meta position. Conversely, it is a powerful activating group for nucleophilic aromatic substitution (SₙAr), particularly for leaving groups at the ortho and para positions. pressbooks.pub
-NHCOCH₃ (Acetamido): The acetamido group is an activating group for EAS. While the nitrogen is electronegative, its lone pair can be donated into the aromatic ring via resonance, a much stronger effect. This increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it an ortho, para-director.
The combined effect of these groups makes the aromatic ring highly electron-deficient and generally unreactive towards further electrophilic substitution. However, the strong activation provided by the para-sulfonyl chloride group makes the chlorine at C-2 a prime site for nucleophilic aromatic substitution.
| Substituent | Position | Inductive Effect | Resonance Effect | Effect on EAS | Directing Effect (EAS) | Effect on SₙAr |
|---|---|---|---|---|---|---|
| -SO₂Cl | 1 | Strongly withdrawing | Strongly withdrawing | Strongly deactivating | Meta | Strongly activating (for ortho/para LG) |
| -Cl | 2 | Withdrawing | Donating | Deactivating | Ortho, Para | Acts as leaving group |
| -NHCOCH₃ | 4 | Withdrawing | Strongly donating | Activating | Ortho, Para | Weakly deactivating |
Applications in Advanced Organic Synthesis Research
Role as a Precursor for Diverse Sulfonamide Libraries
The primary and most well-documented application of 4-Acetamido-2-chlorobenzene-1-sulfonyl chloride is in the synthesis of sulfonamides. The highly reactive sulfonyl chloride moiety readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages. This reactivity is the foundation for its use in constructing libraries of diverse sulfonamide derivatives.
While the direct application of this compound in the design of chemical biology probes is not extensively reported in publicly available literature, its structural motifs are relevant to this field. The sulfonamide scaffold is a key feature in many biologically active molecules. The acetamido group can be hydrolyzed to reveal a primary amine, which can then be used as a point for bioconjugation or for linking to reporter molecules, a common strategy in the development of chemical probes. The chlorine substituent offers a potential site for further chemical modification to fine-tune the properties of such probes.
The synthesis of complex heterocyclic systems is a cornerstone of medicinal chemistry and drug discovery. Aryl sulfonyl chlorides are frequently employed to introduce sulfonamide functionalities into heterocyclic scaffolds. Although specific examples detailing the use of this compound for the synthesis of complex heterocyclic systems are not prevalent in the reviewed literature, its potential is evident. The reaction of this compound with amines that are part of a heterocyclic ring system or that bear a heterocyclic substituent would lead to the formation of novel heterocyclic sulfonamides. The chloro and acetamido groups provide opportunities for subsequent cyclization reactions or further diversification of the heterocyclic core.
Utility in Multistep Organic Transformations
The strategic placement of functional groups in this compound allows for its participation in a variety of multistep organic transformations, serving as a key intermediate in the synthesis of more complex molecules.
This compound serves as a valuable intermediate for creating highly substituted and functionalized aromatic scaffolds. The sulfonyl chloride group can be transformed into a variety of other functional groups, and the acetamido group can be deprotected to an amine, which can then undergo a wide range of chemical modifications, including diazotization and subsequent Sandmeyer reactions. The chlorine atom can also participate in cross-coupling reactions, further increasing the molecular complexity.
Table 1: Potential Transformations of Functional Groups in this compound
| Functional Group | Potential Transformations | Resulting Functionality |
| Sulfonyl Chloride | Reaction with amines | Sulfonamide |
| Reduction | Thiol | |
| Hydrolysis | Sulfonic Acid | |
| Acetamido Group | Hydrolysis | Primary Amine |
| Chlorine Atom | Nucleophilic Aromatic Substitution | Various substituted arenes |
| Cross-coupling reactions (e.g., Suzuki, Heck) | Biaryls, substituted alkenes |
This table represents potential synthetic transformations and is for illustrative purposes.
Modular synthesis, a strategy that involves the assembly of complex molecules from smaller, pre-functionalized building blocks, can benefit from intermediates like this compound. Its distinct reactive sites allow for sequential and controlled reactions. For instance, the sulfonyl chloride can be reacted first, followed by modification of the acetamido group, or vice versa. This controlled reactivity is crucial for the convergent synthesis of complex molecular architectures where different fragments are brought together in a planned sequence.
Functionalization Strategies for Material Science Precursors
The application of this compound in material science is an emerging area with limited specific examples in the literature. However, its structure suggests potential for the synthesis of novel polymers and functional materials. The aromatic core and the reactive functional groups could be incorporated into polymer backbones or used to functionalize surfaces. For example, the sulfonyl chloride could react with amine-functionalized polymers or surfaces to introduce the 4-acetamido-2-chlorophenyl group, which could then be further modified. The resulting materials could have applications in areas such as specialty coatings, membranes, or electronic materials.
Methodologies for Preparing Radiolabeled Analogues for Research Probes
The synthesis of radiolabeled analogues of this compound for use as research probes involves the incorporation of a radionuclide into the molecular structure. The choice of radionuclide is critical and depends on the intended application of the probe, such as in positron emission tomography (PET) or single-photon emission computed tomography (SPECT). Common isotopes for such purposes include Fluorine-18 (¹⁸F), Carbon-11 (¹¹C), and isotopes of iodine.
Given the structure of this compound, several strategies for radiolabeling can be conceptualized. A primary method for introducing a radionuclide would be through nucleophilic substitution reactions. For instance, the chloride of the sulfonyl chloride group can be displaced by a radiolabeled nucleophile.
A prevalent technique in modern radiochemistry is the introduction of ¹⁸F, a positron emitter with a half-life of approximately 109.8 minutes, which is ideal for many PET imaging studies. The direct radiofluorination of aryl sulfonyl chlorides to produce aryl sulfonyl [¹⁸F]fluorides has been a subject of systematic investigation. This is typically achieved by reacting the sulfonyl chloride precursor with [¹⁸F]fluoride, often in the presence of a phase-transfer catalyst such as a potassium-kryptofix [K/K₂₂₂] complex, to enhance the nucleophilicity of the fluoride (B91410) ion. The reaction conditions, including solvent, temperature, and reaction time, must be meticulously optimized to achieve high radiochemical yield and purity.
The general scheme for such a reaction would be:
Ar-SO₂Cl + [¹⁸F]KF/K₂₂₂ → Ar-SO₂[¹⁸F]F + KCl
The stability of the resulting radiolabeled sulfonyl fluoride is a crucial consideration, and studies have been conducted on various substituted aryl sulfonyl fluorides to assess their stability under physiological conditions.
Another potential, though more synthetically challenging, approach would involve the synthesis of a precursor molecule that can be readily radiolabeled in the final step. For example, a bromo- or nitro-substituted analogue of 4-Acetamido-2-chlorobenzene could be synthesized and subsequently used for radiohalogenation or the introduction of other radiolabels.
The following table outlines potential radioisotopes and their hypothetical incorporation into the this compound structure for the creation of research probes.
| Radioisotope | Common Precursor for Labeling | Potential Labeling Position on the Benzene (B151609) Ring | Rationale for Use |
| Fluorine-18 (¹⁸F) | 4-Acetamido-2-chloro-X-benzenesulfonyl chloride (where X is a leaving group) | Position 3, 5, or 6 | Suitable for PET imaging due to its half-life and positron emission. Nucleophilic substitution is a common labeling strategy. |
| Carbon-11 (¹¹C) | Precursor with a methyl-deficient acetyl group | Acetyl group's methyl carbon | Allows for the study of metabolic pathways. Requires rapid synthesis due to its short half-life (approx. 20.4 minutes). |
| Iodine-123 (¹²³I) / Iodine-125 (¹²⁵I) | Activated precursor (e.g., with a trialkylstannyl group) | Position 3, 5, or 6 | ¹²³I is used for SPECT imaging, while ¹²⁵I is used in autoradiography and in vitro assays due to its longer half-life. Electrophilic radioiodination is a common method. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research
NMR spectroscopy is a cornerstone of modern chemical analysis, offering unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.
A complete assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra is fundamental to confirming the substitution pattern of the benzene ring and differentiating this compound from its potential isomers, such as 4-Acetamido-3-chlorobenzene-1-sulfonyl chloride. The chemical shifts (δ) of the aromatic protons would be expected in the downfield region, influenced by the electron-withdrawing effects of the sulfonyl chloride and chloro groups, and the electron-donating, yet sterically influential, acetamido group. The coupling constants (J) between adjacent protons would provide crucial information about their relative positions on the aromatic ring. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom, with their chemical shifts being highly sensitive to the nature of the directly attached and neighboring substituents.
A hypothetical data table for the expected NMR signals is presented below, based on general principles and data from related compounds. It is important to note that these are predicted values and await experimental verification.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 8.5 | 120 - 145 |
| NH (Amide) | 9.0 - 11.0 | - |
| CH₃ (Acetyl) | 2.0 - 2.5 | 20 - 30 |
| C=O (Amide) | - | 165 - 175 |
This table is for illustrative purposes only and does not represent experimentally verified data for this compound.
To unambiguously establish the molecular structure, two-dimensional (2D) NMR experiments are indispensable. Correlation Spectroscopy (COSY) would reveal the coupling network between protons, confirming the connectivity of the aromatic protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is particularly powerful as it shows correlations between protons and carbons that are two or three bonds away, which would be instrumental in confirming the placement of the substituents on the benzene ring by showing correlations between the aromatic protons and the carbons of the sulfonyl chloride and acetamido groups.
The acetamido group can exhibit rotational isomerism (cis/trans) around the amide bond, and its orientation relative to the benzene ring can be influenced by steric and electronic factors. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational Frame Overhauser Effect Spectroscopy (ROESY), could provide insights into the through-space proximity of different protons, helping to determine the preferred conformation of the molecule in solution.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the sulfonyl chloride and amide functional groups. The sulfonyl chloride group typically exhibits strong asymmetric and symmetric stretching vibrations (ν(SO₂)) in the regions of approximately 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The amide group would be identified by several characteristic bands, including the N-H stretching vibration (ν(N-H)) around 3200-3400 cm⁻¹, the amide I band (primarily C=O stretching) around 1650-1690 cm⁻¹, and the amide II band (a combination of N-H bending and C-N stretching) around 1510-1550 cm⁻¹.
A table of expected characteristic vibrational frequencies is provided below. These are general ranges and the precise positions would need to be determined experimentally.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonyl Chloride | Asymmetric SO₂ Stretch | 1370 - 1400 |
| Sulfonyl Chloride | Symmetric SO₂ Stretch | 1170 - 1190 |
| Amide | N-H Stretch | 3200 - 3400 |
| Amide | C=O Stretch (Amide I) | 1650 - 1690 |
| Amide | N-H Bend / C-N Stretch (Amide II) | 1510 - 1550 |
This table is for illustrative purposes only and does not represent experimentally verified data for this compound.
In the solid state, intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, can significantly influence the vibrational frequencies. A comparison of the spectra in the solid state and in a non-polar solvent could reveal shifts in the N-H and C=O stretching frequencies, providing evidence for the presence and strength of these interactions. Such studies are crucial for understanding the crystal packing and solid-state behavior of the compound.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
No peer-reviewed studies presenting Density Functional Theory (DFT) calculations for 4-Acetamido-2-chlorobenzene-1-sulfonyl chloride could be identified. Such calculations would be instrumental in providing a fundamental understanding of the molecule's electronic characteristics.
A critical parameter in predicting a molecule's kinetic stability and chemical reactivity is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. Without specific DFT calculations for this compound, the precise energy of these frontier orbitals and the resulting energy gap remain undetermined.
Electrostatic Potential Surface (EPS) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface, thereby identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an EPS map would likely indicate negative potential (red/yellow) around the oxygen atoms of the sulfonyl and acetamido groups and the chlorine atom, suggesting these are sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and the sulfur atom of the sulfonyl chloride group, highlighting them as potential sites for nucleophilic attack. However, without dedicated computational studies, a precise and quantitative map is not available.
The three-dimensional structure and conformational flexibility of a molecule are key to its biological activity and reaction dynamics. A computational analysis of this compound would involve exploring its conformational landscape, particularly the rotational barriers around the C-S bond of the sulfonyl group. This would reveal the most stable conformations and the energy required to transition between them. This information is currently not available in the public research domain.
Mechanistic Investigations using Computational Methods
Computational methods are frequently employed to elucidate reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.
The sulfonyl chloride group is a key reactive center in this compound, particularly for nucleophilic substitution reactions. A computational study would involve locating the transition state structures for reactions with various nucleophiles. The energy and geometry of these transition states would provide crucial information about the reaction's feasibility and kinetics. Such a detailed analysis for this specific compound has not been reported.
By mapping the potential energy surface, computational chemistry can predict the most likely reaction pathways and provide detailed energy profiles. This would involve calculating the energies of reactants, intermediates, transition states, and products. For this compound, this would offer a comprehensive understanding of its reactivity, but this research has yet to be conducted and published.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. In the context of this compound and related sulfonyl chlorides, QSRR models can be developed to predict their reactivity towards various nucleophiles, which is a critical aspect in their synthetic applications and potential biological interactions.
These models typically involve the calculation of a wide array of molecular descriptors that quantify different aspects of the molecule's structure. These descriptors can be broadly categorized as constitutional, geometrical, physicochemical, and electronic. For a series of substituted benzenesulfonyl chlorides, these descriptors would be correlated with experimentally determined reactivity data, such as reaction rate constants (k).
Illustrative QSRR Model Development for Sulfonyl Chlorides:
A hypothetical QSRR study for a series of substituted benzenesulfonyl chlorides, including this compound, might follow these steps:
Dataset Selection: A series of structurally related sulfonyl chlorides would be synthesized or obtained.
Reactivity Measurement: The rate of reaction with a specific nucleophile (e.g., hydrolysis, aminolysis) would be measured under controlled conditions.
Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the series using quantum chemical methods.
Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression would be used to build a mathematical equation linking the descriptors to the observed reactivity. benthamdirect.com
Model Validation: The predictive power of the QSRR model would be assessed using internal and external validation techniques.
Key Molecular Descriptors in QSRR Studies of Sulfonyl Chlorides:
| Descriptor Category | Examples of Descriptors | Potential Influence on Reactivity |
| Electronic | Hammett constants (σ), Mulliken charges on the sulfur atom, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. | These descriptors relate to the electrophilicity of the sulfonyl group. A more electron-deficient sulfur atom will be more susceptible to nucleophilic attack. |
| Steric | Sterimol parameters, Taft steric parameters (Es), Molecular volume/surface area. | The size and shape of the substituents on the benzene (B151609) ring can hinder the approach of a nucleophile to the reaction center. |
| Hydrophobicity | LogP (octanol-water partition coefficient). | This parameter is particularly important in understanding reactivity in different solvent systems, especially in biological contexts. |
Molecular Dynamics Simulations for Solvent Effects on Reactivity
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. mdpi.com For this compound, MD simulations can provide detailed insights into the role of the solvent in its reactions, a factor that can significantly influence reaction rates and mechanisms. mdpi.com
The reactivity of a sulfonyl chloride is highly dependent on the nature of the solvent due to factors such as polarity, hydrogen bonding capability, and the specific interactions between the solvent and the solute molecules. MD simulations can model these interactions at an atomic level, providing a dynamic picture of the solvation shell around the sulfonyl chloride and how it changes during the course of a reaction.
Investigating Solvent Effects on the SN2 Reaction of this compound:
The reaction of this compound with a nucleophile often proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. MD simulations can be employed to study this process in different solvents (e.g., water, methanol, acetonitrile).
The simulation would typically involve:
System Setup: A simulation box is created containing one molecule of this compound, a nucleophile, and a large number of solvent molecules.
Force Field Selection: An appropriate force field is chosen to describe the interactions between all atoms in the system.
Simulation Run: The system is allowed to evolve over time by solving Newton's equations of motion for each atom.
Trajectory Analysis: The resulting trajectory is analyzed to extract information about the structure and dynamics of the system.
Key Insights from MD Simulations:
| Property Analyzed | Information Gained |
| Radial Distribution Functions (RDFs) | Provides information about the arrangement of solvent molecules around the sulfonyl group and the incoming nucleophile. |
| Solvation Shell Dynamics | Reveals the timescale of solvent molecule exchange in the first solvation shell, which can affect the accessibility of the electrophilic sulfur atom. |
| Potential of Mean Force (PMF) | Can be calculated to determine the free energy profile along the reaction coordinate, providing insights into the activation energy of the reaction in different solvents. |
| Hydrogen Bonding Analysis | Quantifies the extent of hydrogen bonding between protic solvents and the sulfonyl oxygen atoms, which can stabilize the transition state. |
While specific MD simulation studies on this compound are not documented in the available literature, the general methodology is well-established for studying a wide range of chemical reactions in solution. nih.gov Such simulations are invaluable for understanding how the solvent environment modulates the reactivity of sulfonyl chlorides by influencing the stability of the reactants, transition state, and products. nih.gov
Future Research Directions and Advanced Methodologies
Development of Sustainable and Green Synthetic Routes
The chemical industry's shift towards sustainability has spurred research into environmentally benign synthetic methods for producing sulfonyl chlorides. nbinno.comuniroma1.it Traditional routes often rely on harsh reagents and generate significant waste, prompting the development of greener alternatives. nbinno.comrsc.org
Key goals in this area include minimizing waste, reducing energy consumption, and utilizing renewable feedstocks. nbinno.com One promising approach involves the use of water as a solvent, which significantly reduces the environmental impact compared to volatile organic solvents. uniroma1.itrsc.org For instance, the oxyhalogenation of thiols and disulfides using reagents like oxone in water presents a rapid and efficient method for synthesizing sulfonyl chlorides under mild conditions. rsc.org
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonyl Chlorides
| Feature | Traditional Methods | Green/Sustainable Methods |
|---|---|---|
| Reagents | Often harsh and hazardous (e.g., excess chlorosulfonic acid) | Milder reagents (e.g., oxone, H2O2), photocatalysts rsc.orgorganic-chemistry.org |
| Solvents | Volatile organic compounds | Water, recyclable solvents uniroma1.itrsc.org |
| Energy Use | Often requires high temperatures | Room temperature, visible light irradiation rsc.orgacs.org |
| Waste | Significant byproduct and solvent waste | Reduced waste, higher atom economy nbinno.comuniroma1.it |
| Safety | Risks associated with corrosive and toxic reagents | Improved safety profiles mdpi.com |
Catalytic Approaches for Enhanced Efficiency and Selectivity
Catalysis offers a powerful tool for improving the synthesis of 4-Acetamido-2-chlorobenzene-1-sulfonyl chloride by increasing reaction rates, enhancing selectivity, and reducing the need for stoichiometric reagents. nbinno.com Research is increasingly focused on both homogeneous and heterogeneous catalysts that can operate under mild conditions.
Photocatalysis, in particular, has emerged as a sustainable alternative. acs.org For example, the use of heterogeneous photocatalysts like potassium poly(heptazine imide) allows for the synthesis of sulfonyl chlorides from arenediazonium salts under visible light at room temperature. acs.org This method demonstrates high functional group tolerance and avoids the harsh conditions of traditional methods. acs.org Another strategy involves chromoselective synthesis, where the wavelength of light can be tuned to selectively produce sulfonyl chlorides from the same starting materials. nih.gov
Other catalytic systems being explored include the use of sulfamic acid as an auxiliary for sulfochlorination, which has been shown to improve yields and product quality. googleapis.com The development of novel catalysts is a key area for future research to make the synthesis more efficient and environmentally friendly.
Flow Chemistry Applications for Continuous Production and Optimization
Flow chemistry, or continuous manufacturing, is being increasingly adopted to address the safety, efficiency, and scalability challenges associated with traditional batch production of sulfonyl chlorides. mdpi.comresearchgate.net This technology offers superior control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for highly exothermic reactions like chlorosulfonation. mdpi.comnih.gov
The use of microchannel reactors in a continuous flow setup allows for efficient mass and heat transfer, minimizing the formation of byproducts and improving safety by reducing the volume of hazardous materials at any given time. patsnap.comgoogle.com Studies have demonstrated that continuous flow processes can nearly double the space-time yield compared to optimized batch procedures. mdpi.com This approach also facilitates the controlled release and trapping of toxic gaseous byproducts, further enhancing process safety. mdpi.comresearchgate.net
Future research will likely focus on integrating automated process control systems and in-line analytical techniques to enable real-time monitoring and optimization, leading to more robust and efficient manufacturing of this compound. mdpi.comresearchgate.net
Exploration of Novel Reaction Pathways for the Sulfonyl Chloride Moiety
The sulfonyl chloride group is a highly versatile functional group, and exploring new reaction pathways is essential for expanding the synthetic utility of this compound. magtech.com.cn While its primary role is in the formation of sulfonamides, its reactivity can be harnessed for a wider range of chemical transformations. magtech.com.cncbijournal.com
Recent research has focused on developing novel one-pot methods that combine the synthesis of the sulfonyl chloride with its subsequent reaction. For instance, protocols have been developed for the in situ preparation of sulfonyl chlorides from thiols, followed by immediate conversion to sulfonamides or sulfonyl azides in the same reaction vessel. organic-chemistry.org Another innovative approach involves the reduction of sulfonyl chlorides to generate sulfinamides, which are themselves valuable intermediates in asymmetric synthesis. nih.gov
Furthermore, sulfonyl chlorides can serve as sources for sulfonyl radicals, which can participate in various addition and cyclization reactions. magtech.com.cn Investigating these radical pathways could unlock new methods for carbon-sulfur bond formation. The activation of primary sulfonamides using a pyrylium salt to form a sulfonyl chloride in situ also opens up new avenues for functionalization with a variety of nucleophiles. researchgate.net
Integration of Machine Learning in Reaction Prediction and Optimization
Neural network-based models have been successfully developed to predict suitable reaction conditions for a wide range of organic transformations, achieving high accuracy. nih.gov These models can learn the complex relationships between reactants, reagents, and outcomes, thereby guiding chemists to the most promising experimental parameters and reducing the need for extensive trial-and-error. nih.govyoutube.com
Future work in this area will focus on developing more sophisticated algorithms that can not only predict reaction yields but also suggest novel reaction pathways and troubleshoot failed reactions. princeton.eduucla.edu By combining ML with automated synthesis platforms, researchers can create a closed-loop system for accelerated discovery and optimization of synthetic routes. mdpi.com
Table 2: Applications of Machine Learning in Sulfonyl Chloride Synthesis
| Application Area | Machine Learning Approach | Potential Impact |
|---|---|---|
| Condition Optimization | Regression models, Bayesian optimization | Maximizes reaction yield and selectivity; reduces experimental effort. researchgate.netbeilstein-journals.org |
| Catalyst Selection | Classification and regression algorithms | Identifies the most effective catalyst from a large pool of candidates. |
| Solvent Recommendation | Neural networks trained on reaction databases | Suggests optimal and greener solvent systems. nih.gov |
| Pathway Prediction | Retrosynthesis algorithms | Proposes novel and more efficient synthetic routes. mdpi.com |
| Yield Prediction | Random forest, neural networks | Accurately forecasts the outcome of a reaction before it is run. princeton.eduucla.edu |
Expanding the Scope of Functionalization via the Aromatic Chlorine Atom
The chlorine atom on the aromatic ring of this compound represents another site for chemical modification, offering the potential to create a diverse library of derivatives. While the sulfonyl chloride moiety is typically the primary reactive site, selective functionalization of the C-Cl bond can lead to novel structures with unique properties.
Future research could explore various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to introduce new carbon-carbon and carbon-heteroatom bonds at the chlorine-bearing position. The challenge lies in achieving selectivity, as the sulfonyl chloride group can also react under many cross-coupling conditions. This may require the development of orthogonal protection strategies or highly selective catalytic systems that can differentiate between the two reactive sites.
The synthesis of related aromatic multisulfonyl chlorides, where multiple sulfonyl chloride groups are present on an aromatic core, demonstrates the feasibility of complex functionalization patterns. nih.gov Applying similar strategies to modify the chlorine atom could significantly broaden the chemical space accessible from this starting material.
Investigation of Solid-Phase Synthesis Applications
Solid-phase synthesis offers several advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation. While less explored for sulfonyl chlorides, this methodology holds promise for the high-throughput synthesis of sulfonamide libraries derived from this compound. nbinno.com
In a solid-phase approach, a substrate or reagent is immobilized on a polymer support. The sulfonyl chloride could be reacted with a library of resin-bound amines to generate a diverse set of sulfonamides. After the reaction, excess reagents and byproducts are simply washed away, and the desired product is cleaved from the solid support in high purity.
Future research should focus on developing suitable linkers and solid supports that are compatible with the reactivity of sulfonyl chlorides. Optimizing reaction conditions for the solid phase to ensure high yields and purity will be critical. The successful implementation of solid-phase synthesis could accelerate the discovery of new bioactive compounds and functional materials based on the this compound scaffold.
Conclusion
Summary of Key Academic Contributions and Research Significance
4-Acetamido-2-chlorobenzene-1-sulfonyl chloride serves as a significant, though specialized, building block within the broader class of substituted aryl sulfonyl chlorides. Its academic importance stems from its role as a key intermediate in the synthesis of complex organic molecules, particularly in medicinal and materials chemistry. The compound's structure, featuring an acetamido group, a chloro substituent, and a reactive sulfonyl chloride moiety, offers chemists a versatile scaffold for creating novel compounds with tailored properties.
Research has primarily leveraged this compound's reactive sulfonyl chloride group, which readily participates in reactions with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. nbinno.com These functional groups are cornerstones in the development of a wide range of biologically active molecules. The specific substitution pattern of this compound allows for the introduction of a unique combination of electronic and steric properties into target molecules, influencing their efficacy, stability, and mode of action. nbinno.com Its utility is particularly noted in the construction of sulfonamide derivatives, a class of compounds renowned for their diverse pharmacological activities. rsc.org The presence of both the acetamido and chloro groups provides additional points for modification or interaction, making it a valuable tool for structure-activity relationship (SAR) studies in drug discovery.
Key Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1954-95-6 | guidechem.com |
| Molecular Formula | C8H7Cl2NO3S | guidechem.com |
| Molecular Weight | 268.12 g/mol | guidechem.com |
| Functional Groups | Sulfonyl Chloride, Amide, Aromatic Chloride | bldpharm.com |
Persistent Challenges and Opportunities in the Field of Substituted Aryl Sulfonyl Chlorides
The synthesis and application of substituted aryl sulfonyl chlorides, including this compound, are not without significant challenges. Traditional synthesis methods often present considerable drawbacks. nih.gov For instance, electrophilic aromatic substitution using excess chlorosulfonic acid is a common route, but it requires harsh acidic conditions that limit its compatibility with sensitive functional groups. nih.govorgsyn.org Furthermore, this method's regioselectivity is dictated by the intrinsic properties of the starting arene, which can make specific substitution patterns, like that of the title compound, difficult to achieve without multi-step processes. nih.gov Another major approach, the oxidative chlorination of organosulfur compounds, has historically involved hazardous reagents like aqueous chlorine. nih.govresearchgate.net
These challenges, however, have spurred significant innovation and created new opportunities within the field.
Greener Synthesis: There is a strong drive toward developing more environmentally friendly and sustainable methods. This includes the use of milder oxidants and recyclable catalysts to reduce waste and energy consumption. researchgate.netnbinno.com Recent advancements in flow chemistry are also being explored to address the safety and scalability issues associated with hazardous chlorosulfonation reactions. mdpi.com
Catalytic Methods: Modern synthetic chemistry has introduced novel catalytic systems to overcome the limitations of traditional methods. Palladium-catalyzed chlorosulfonylation of arylboronic acids, for example, offers a milder and more versatile route with excellent functional group tolerance and inherent regioselectivity. nih.gov
Photocatalysis: The use of visible-light photocatalysis represents a frontier in sulfonyl chloride synthesis. acs.orgnih.gov This approach enables transformations under mild, room-temperature conditions and can accommodate a wide range of functional groups, providing a sustainable alternative to classical methods like the Meerwein reaction. acs.org
Stability and Handling: A persistent challenge is the inherent reactivity and instability of sulfonyl chlorides, which are susceptible to hydrolysis. nih.gov This reactivity can complicate handling, storage, and purification. orgsyn.orgresearchgate.net Opportunities exist in developing more stable sulfonylating agents or in situ generation techniques that bypass the need to isolate the often-unstable sulfonyl chloride intermediate. researchgate.net
Comparison of Synthetic Routes to Aryl Sulfonyl Chlorides
| Method | Advantages | Disadvantages | Reference |
|---|---|---|---|
| Chlorosulfonation (e.g., with Chlorosulfonic Acid) | Low-cost, well-established | Harsh conditions, poor functional group tolerance, regioselectivity issues, hazardous reagents | nih.govorgsyn.org |
| Oxidative Chlorination (e.g., of Thiols) | Alternative to direct arene functionalization | Often requires hazardous oxidants (e.g., Cl2), multi-step process | nih.govresearchgate.net |
| Sandmeyer-type Reaction (Meerwein Reaction) | Utilizes readily available anilines | Low to moderate yields, requires gaseous SO2, potential for byproducts | acs.orgnih.gov |
| Palladium-Catalyzed Cross-Coupling | Mild conditions, high functional group tolerance, excellent regioselectivity | Cost of palladium catalyst, requires pre-functionalized starting materials (e.g., boronic acids) | nih.gov |
| Photocatalysis | Very mild conditions (room temp, visible light), sustainable, high functional group tolerance | Requires specialized equipment, catalyst development is ongoing | acs.orgnih.gov |
Broader Impact on Organic Synthesis and Chemical Innovation
The development and availability of a diverse palette of substituted aryl sulfonyl chlorides have a profound impact on chemical innovation across multiple sectors. These compounds are not merely synthetic intermediates; they are enabling tools that allow for the precise installation of the sulfonyl group, a critical pharmacophore and functional moiety. nbinno.commagtech.com.cn
In pharmaceuticals , the sulfonamide linkage, readily formed from sulfonyl chlorides, is present in a vast number of drugs, including antibiotics, diuretics, and anti-inflammatory agents. nih.govnih.gov The ability to use specifically substituted building blocks like this compound allows medicinal chemists to fine-tune the electronic and steric properties of drug candidates, enhancing their potency and pharmacokinetic profiles. nbinno.com
In agrochemicals , sulfonyl groups are integral to the structure of many modern herbicides and pesticides. nbinno.com The precise molecular architecture afforded by using specific sulfonyl chloride reagents is crucial for achieving high efficacy against target pests while ensuring crop safety. nbinno.com
Beyond life sciences, sulfonyl chlorides are contributing to materials science . They are used to functionalize polymers, imparting properties such as enhanced thermal stability or flame retardancy. nbinno.com Derivatives are also explored in the creation of advanced coatings and specialized membranes, where the robust and polar nature of the sulfonyl group can be exploited to control material properties. nbinno.com
Ultimately, the continued innovation in the synthesis of complex aryl sulfonyl chlorides directly fuels progress in these applied fields. As synthetic methods become more efficient, sustainable, and versatile, they broaden the range of accessible molecular structures, paving the way for the discovery of new medicines, more effective agrochemicals, and novel materials with unprecedented functionalities. nbinno.com
Q & A
Q. What analytical methods distinguish between regioisomeric byproducts?
- Methodological Answer : LC-HRMS with a C18 column (gradient: 5–95% acetonitrile/water + 0.1% formic acid) resolves isomers. Compare fragmentation patterns in MS² (e.g., m/z 154 for acetamido loss vs. m/z 178 for chloro loss). ¹H-¹⁵N HMBC can confirm acetamido positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
